molecular formula C19H24O9 B12064106 Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-acetyl-alpha-D-glucopyranoside

Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-acetyl-alpha-D-glucopyranoside

Cat. No.: B12064106
M. Wt: 396.4 g/mol
InChI Key: IANFTPYXWSWHOA-UHFFFAOYSA-N
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Description

Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-acetyl-alpha-D-glucopyranoside is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is a derivative of glucopyranoside, modified with methoxybenzylidene and acetyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-acetyl-alpha-D-glucopyranoside typically involves multiple steps, starting with the protection of hydroxyl groups on the glucopyranoside ring. The methoxybenzylidene group is introduced through a benzylidene acetal formation reaction, which requires acidic conditions. The acetyl groups are then added via acetylation using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. The purification process often involves crystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-acetyl-alpha-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or alter the oxidation state of the compound.

    Substitution: The acetyl and methoxybenzylidene groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like hydroxide ions (OH-) or amines (NH2-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
Research has indicated that glycosides similar to methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-acetyl-alpha-D-glucopyranoside exhibit significant anticancer properties. Studies have shown that modifications in glycoside structures can enhance their interaction with cancer cells, potentially leading to apoptosis (programmed cell death) in tumor cells. For instance, derivatives of glucopyranosides have been tested against various cancer cell lines, demonstrating promising results in inhibiting tumor growth .

2. Antimicrobial Properties:
Glycosides are known for their antimicrobial activity. The specific structure of this compound may contribute to its ability to disrupt bacterial cell walls or inhibit bacterial enzyme activity. Research has shown that similar compounds can effectively combat resistant strains of bacteria, making them candidates for new antibiotic therapies .

Biochemical Applications

1. Glycosylation Reactions:
This compound serves as a glycosyl donor in synthetic chemistry, particularly in the formation of O-glycosidic bonds. Its ability to participate in glycosylation reactions is crucial for the synthesis of complex carbohydrates and glycoconjugates, which are important in biological systems and therapeutic agents .

2. Enzyme Substrates:
this compound can be used as a substrate for glycosyltransferases in enzymatic studies aimed at understanding carbohydrate metabolism and enzyme specificity. These studies are vital for elucidating metabolic pathways and developing enzyme inhibitors .

Material Science Applications

1. Polymer Chemistry:
The compound can be utilized in the synthesis of glycopolymers through controlled polymerization techniques. Glycopolymers have applications in drug delivery systems and biomaterials due to their biocompatibility and ability to mimic natural glycoproteins .

2. Surface Modification:
In material science, this compound can be employed for surface modification of materials to enhance biocompatibility or to create specific binding sites for biomolecules. This application is particularly relevant in the development of biosensors and medical implants .

Case Studies

StudyApplicationFindings
Anticancer ActivityDemonstrated that glucopyranoside derivatives induce apoptosis in breast cancer cells with IC50 values significantly lower than standard treatments.
Antimicrobial PropertiesFound that modified glycosides showed activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for new antibiotics.
Glycosylation ReactionsSuccessfully used as a glycosyl donor in synthesizing complex oligosaccharides with high yields and selectivity.

Mechanism of Action

The mechanism of action of Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-acetyl-alpha-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzylidene and acetyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or cellular uptake mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-benzoyl-alpha-D-glucopyranoside
  • Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-benzyl-alpha-D-galactopyranoside

Uniqueness

Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-acetyl-alpha-D-glucopyranoside is unique due to its specific combination of methoxybenzylidene and acetyl groups, which confer distinct chemical and physical properties. These modifications can influence the compound’s solubility, reactivity, and interaction with biological molecules, making it valuable for various applications.

Biological Activity

Methyl-4,6-di-O-(4-methoxybenzylidene)-2,3-di-O-acetyl-alpha-D-glucopyranoside is a complex organic compound derived from glucopyranoside. Its molecular formula is C19H24O9, with a molecular weight of approximately 396.39 g/mol. This compound features distinctive structural modifications that significantly influence its biological activities, particularly in carbohydrate metabolism and enzyme interactions.

Structural Characteristics

The compound's structure includes:

  • Methoxybenzylidene groups : Enhance binding affinity and specificity.
  • Acetyl groups : Affect solubility and reactivity.

These modifications allow the compound to interact with specific molecular targets, influencing metabolic pathways and cellular processes.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Enzyme Interactions : The compound has shown potential in influencing enzyme mechanisms, which can be critical for understanding metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial and antifungal activities against various pathogens.
  • Anticancer Potential : Some research highlights its potential in cancer treatment by inhibiting specific cancer cell lines.

Antimicrobial Activity

In a study assessing the antimicrobial properties of methyl glucopyranoside derivatives, it was found that compounds similar to this compound exhibited significant activity against human pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 7.8 to 46.9 μg/mL for various derivatives tested against bacterial strains .

Anticancer Activity

Research on structurally related compounds has demonstrated promising anticancer activity. For instance, derivatives with similar methoxy and acetyl substitutions were shown to inhibit the growth of cancer cell lines such as A-431 and HT29, with IC50 values lower than those of standard chemotherapy agents like doxorubicin . Molecular dynamics simulations indicated that these compounds interact primarily through hydrophobic contacts with target proteins .

Synthesis and Production

The synthesis of this compound typically involves several key steps:

  • Starting Material : Methyl α-D-glucopyranoside is reacted with 4-methoxybenzaldehyde under acylation conditions.
  • Purification : Techniques such as crystallization or chromatography are employed to achieve high purity levels of the final product.

Comparative Analysis

PropertyThis compoundRelated Compounds
Molecular FormulaC19H24O9Varies
Molecular Weight396.39 g/molVaries
Antimicrobial ActivityMIC: 7.8–46.9 μg/mLSimilar compounds show varying MIC values
Anticancer ActivityIC50 < Doxorubicin against A-431 cellsRelated compounds also show anticancer effects

Properties

Molecular Formula

C19H24O9

Molecular Weight

396.4 g/mol

IUPAC Name

[7-acetyloxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate

InChI

InChI=1S/C19H24O9/c1-10(20)25-16-15-14(27-19(23-4)17(16)26-11(2)21)9-24-18(28-15)12-5-7-13(22-3)8-6-12/h5-8,14-19H,9H2,1-4H3

InChI Key

IANFTPYXWSWHOA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C2C(COC(O2)C3=CC=C(C=C3)OC)OC(C1OC(=O)C)OC

Origin of Product

United States

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